molecular formula C15H20BNO3 B14835507 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole

Cat. No.: B14835507
M. Wt: 273.14 g/mol
InChI Key: DJKJMINHOOZFGW-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole typically involves the reaction of 5-methoxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Ligand: Phosphine ligands such as triphenylphosphine

    Base: Potassium carbonate or cesium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, phosphine ligands, bases like potassium carbonate, and solvents such as THF or DMF.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.

    Oxidation: Boronic acids.

    Substitution: Various substituted indoles.

Scientific Research Applications

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

    Palladium Catalyst: Facilitates the formation of the palladium-boron complex.

    Base: Deprotonates the boronic ester to enhance its nucleophilicity.

    Ligand: Stabilizes the palladium complex and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-pyridineboronic acid pinacol ester
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is unique due to its indole core, which imparts distinct electronic and steric properties compared to pyridine-based boronic esters. This uniqueness makes it particularly valuable in the synthesis of indole-based pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-17-13-7-6-10(18-5)8-11(12)13/h6-9,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKJMINHOOZFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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